p-Toluenesulfonic acid

Catalog No.
S603740
CAS No.
104-15-4
M.F
C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
M. Wt
172.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonic acid

CAS Number

104-15-4

Product Name

p-Toluenesulfonic acid

IUPAC Name

4-methylbenzenesulfonic acid

Molecular Formula

C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H

Molecular Weight

172.20 g/mol

InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)

InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O

Solubility

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER
VERY SOL IN WATER /SODIUM SALT/
Solubility in water, g/100ml at 25 °C: 67 (freely soluble)

Synonyms

4-toluene sulfonate, 4-toluenesulfonic acid, 4-toluenesulfonic acid ammonium salt, 4-toluenesulfonic acid monohydrate, 4-toluenesulfonic acid, calcium salt, 4-toluenesulfonic acid, copper (2+) salt, 4-toluenesulfonic acid, ion (1+), 4-toluenesulfonic acid, lithium salt, 4-toluenesulfonic acid, magnesium salt, 4-toluenesulfonic acid, potassium salt, 4-toluenesulfonic acid, rubidium salt, 4-toluenesulfonic acid, silver (+1) salt, 4-toluenesulfonic acid, sodium salt, 4-toluenesulfonic acid, zinc salt, p-toluene sulfonate, p-toluene sulphonic acid, p-toluenesulfonate, p-toluenesulfonate pyridinium, p-toluenesulfonic acid, para-toluene sulfonate, para-toluenesulfonic acid

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O

As a Catalyst

p-TSA is a powerful Brønsted-Lowry acid capable of donating a proton, making it a highly effective catalyst for numerous organic reactions. Some notable examples include:

  • Esterification and transesterification: p-TSA catalyzes the formation of esters from carboxylic acids and alcohols or the exchange of an existing ester group with a different alcohol .
  • Aldol condensation: This reaction involves the condensation of aldehydes or ketones to form β-hydroxy carbonyl compounds. p-TSA efficiently facilitates this process, enabling the synthesis of complex organic molecules .
  • Acylation reactions: p-TSA can act as a catalyst for introducing acyl groups (derived from carboxylic acids) onto various organic substrates, facilitating the synthesis of diverse functionalized molecules .

As a Reagent

Beyond its catalytic capabilities, p-TSA also serves as a valuable reagent in various research settings. Here are some prominent examples:

  • Dehydration: p-TSA can remove water molecules from certain organic compounds, promoting the formation of alkenes (unsaturated hydrocarbons) or other dehydration products .
  • Deprotection: In organic synthesis, protecting groups are often introduced temporarily to facilitate specific reactions. p-TSA can be used strategically to remove these protecting groups, revealing the desired functional group .
  • Sulfonation: p-TSA can introduce a sulfonic acid group (SO3H) onto organic molecules, leading to the formation of new functionalities with specific properties .

Additional Applications

p-TSA finds applications beyond organic chemistry. Its acidic properties and solubility make it useful in various research areas, including:

  • Polymerization: p-TSA can act as an initiator or catalyst in the formation of polymers, influencing their properties and structure .
  • Material science: p-TSA can be employed in the synthesis or modification of materials, such as catalysts, electrolytes, and functional surfaces .
  • Analytical chemistry: p-TSA can be used as a proton donor in acid-base titrations or as an electrolyte in specific analytical techniques .

p-Toluenesulfonic acid is an aromatic sulfonic acid with the chemical formula C7H8O3S\text{C}_7\text{H}_8\text{O}_3\text{S}. It appears as a white, hygroscopic solid that is highly soluble in water and polar organic solvents. The compound is also known as tosylic acid and is recognized for its strong acidic properties, being approximately one million times stronger than benzoic acid. Due to its solid state, it is convenient for storage and handling in laboratory settings .

The sulfonic acid group in p-toluenesulfonic acid contributes to its reactivity, allowing it to participate in various

PTSA is a corrosive and irritant. It can cause skin burns, eye damage, and respiratory problems upon contact or inhalation [].

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling PTSA. Work in a well-ventilated fume hood. Avoid contact with skin and eyes [].

Data:

  • LD50 (oral, rat): 2,000 mg/kg [] (LD50: median lethal dose)

  • Esterification: It acts as a catalyst in Fischer esterification reactions, where it facilitates the formation of esters from carboxylic acids and alcohols.
  • Dehydration Reactions: The compound can promote dehydration reactions, such as the conversion of alcohols into alkenes.
  • Transesterification: p-Toluenesulfonic acid catalyzes transesterification processes, which involve the exchange of alkoxy groups between esters.
  • Hydrolysis: When heated with water, p-toluenesulfonic acid can undergo hydrolysis to regenerate toluene and sulfuric acid:
    C7H8O3S+H2OC6H5CH3+H2SO4\text{C}_7\text{H}_8\text{O}_3\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{CH}_3+\text{H}_2\text{SO}_4 .

While p-toluenesulfonic acid is primarily used in organic synthesis, it has been noted for its potential biological interactions. It exhibits some cytotoxicity and can cause irritation upon contact with skin or mucous membranes. In laboratory settings, it has been used in studies assessing its effect on various biological systems, though detailed pharmacological data remains limited .

The most common method for synthesizing p-toluenesulfonic acid involves the sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide. This process can be summarized as follows:

  • Sulfonation Reaction: Toluene is mixed with concentrated sulfuric acid at controlled temperatures to facilitate the electrophilic substitution reaction.
  • Crystallization: Following the reaction, p-toluenesulfonic acid can be crystallized from the reaction mixture by adding a suitable solvent or precipitating agent such as sodium chloride.
  • Purification: The product is often purified through recrystallization or azeotropic drying techniques to remove impurities such as sulfuric acid and benzenesulfonic acid .

p-Toluenesulfonic acid finds extensive use across various fields:

  • Organic Synthesis: It serves as a catalyst in numerous organic reactions including esterifications and polymerizations.
  • Pharmaceuticals: The compound is employed in drug synthesis due to its ability to activate substrates for further chemical transformations.
  • Chemical Manufacturing: It is used in producing alkyl tosylates, which are important intermediates in organic synthesis.
  • Analytical Chemistry: p-Toluenesulfonic acid is utilized in titrations and other analytical methods due to its strong acidic nature .

p-Toluenesulfonic acid shares similarities with other sulfonic acids but possesses unique properties that distinguish it from them. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Benzenesulfonic AcidC₆H₅SO₃HLess soluble; used primarily in industrial applications.
Methanesulfonic AcidCH₃SO₃HStronger acidity; more soluble; used in specialized applications.
Decanesulfonic AcidC₁₀H₂₁SO₃HHigher molecular weight; less commonly used; more hydrophobic.

Uniqueness of p-Toluenesulfonic Acid:

  • Solid State: Unlike many other sulfonic acids that are liquids, p-toluenesulfonic acid can be stored as a solid.
  • Versatile Catalyst: It shows exceptional catalytic properties across various organic reactions without requiring complex setups .

p-Toluenesulfonic acid serves dual roles in organic chemistry: as a target molecule to be synthesized and as a catalyst for diverse organic transformations. Its versatility stems from its exceptional acidity combined with manageable handling characteristics compared to conventional mineral acids.

Solvent-Free Sulfonation Strategies for p-Toluenesulfonic Acid Production

Traditional production of p-toluenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or sulfur trioxide. However, these conventional processes often require harsh conditions and generate significant waste. Modern approaches have focused on developing more environmentally friendly, solvent-free methods to enhance both efficiency and sustainability.

One efficient method involves the direct sulfonation of toluene with gaseous sulfur trioxide. According to research by Wu et al., toluene can be sulfonated under precisely controlled conditions to yield p-toluenesulfonic acid with high selectivity. The reaction temperature plays a crucial role in determining the isomer distribution, with lower temperatures significantly favoring formation of the desired para isomer.

A patented method describes an innovative process where toluene reacts with a sulfonating agent followed by crystallization using a compound agent consisting of at least two different p-toluenesulfonic acid solvents. This method produces p-toluenesulfonic acid with remarkably high content (≥98.5%) and purity (≥99.5%).

The experimental procedure typically involves:

  • Adding toluene to a reaction vessel equipped with stirring capability, reflux condenser, water trap, and thermometer
  • Heating the mixture and adding concentrated sulfuric acid (98%) dropwise under refluxing conditions
  • Continuing the reaction while removing generated water through azeotropic distillation with toluene
  • Cooling the reaction mixture and adding a composite dose (mixture of water and alcohols) at 50-70°C
  • Filtering the crystallized product and drying under vacuum at 70°C

This solvent-free approach offers several advantages over conventional methods:

  • Higher product purity (>99.5%)
  • Reduced free sulfuric acid content (<0.2%)
  • Prevention of product caking during storage
  • Improved production efficiency
  • Reduced waste generation

Table 1: Comparison of Different p-Toluenesulfonic Acid Production Methods

MethodTemperatureReaction TimeProduct ContentProduct PurityFree Sulfuric Acid
Traditional (H₂SO₄ + water)50-70°C1 hour94.3%~95%1.2-1.5%
Solvent-free (H₂SO₄)50-70°C1 hour98.8%99.8%0.2%
SO₃ gas0-10°C~1 hour98.9%99.6%0.15%

Another innovative approach involves using sulfur trioxide gas directly. In this method, dry SO₃ gas is fed into a cooled toluene solution (0-10°C) with stirring until the desired weight increase is achieved. This method provides excellent control over the reaction and produces high-purity p-toluenesulfonic acid with minimal free sulfuric acid content.

The selectivity for para-isomer formation in the sulfonation process is influenced by several factors:

  • Lower reaction temperatures (0-10°C) significantly increase para-selectivity
  • Controlled addition of sulfonating agent prevents side reactions
  • Removal of water during the reaction shifts equilibrium toward product formation
  • Proper crystallization conditions enhance isomer separation

Immobilization Techniques for Heterogeneous Catalysis Applications

Immobilization of p-toluenesulfonic acid on various supports has emerged as an effective strategy for developing heterogeneous acid catalysts. These immobilized catalysts combine the strong acidity of p-toluenesulfonic acid with the advantages of heterogeneous catalysis, including easy separation, recyclability, and potential for continuous-flow applications.

Non-covalent Immobilization in Porous Materials

One notable approach involves the non-covalent immobilization of p-toluenesulfonic acid in porous molecular crystals. Tashiro et al. demonstrated the immobilization of p-toluenesulfonic acid in a metal-macrocycle framework (MMF) composed of metallo-macrocycles. This framework features nanochannels with a pore size of 1.4 × 1.9 nm² and provides various binding pockets on the pore surface.

The immobilization process involves:

  • Soaking the MMF crystal in a CH₃CN solution of p-toluenesulfonic acid monohydrate (0.8 M) for several hours
  • The acid molecules bind to specific sites on the pore surface through non-covalent interactions
  • 4-5 molecules of p-toluenesulfonic acid are adsorbed per unit space, with some bound to specific sites and others in a more mobile state

The resulting heterogeneous catalyst demonstrated size-selective catalytic activity. Smaller substrates that could enter the pores underwent acid-catalyzed reactions, while larger substrates were completely excluded due to steric hindrance. This size-specificity represents a significant advantage over homogeneous catalysis, enabling selective transformations of specific components in complex mixtures.

A unique feature of this non-covalent immobilization is that the catalyst can be easily removed by rinsing with CH₃CN but remains stable in halogenated solvents. This property allows for easy catalyst regeneration and reuse, enhancing its practical applicability.

Polymer-Supported p-Toluenesulfonic Acid

Another effective immobilization strategy involves doping polymers like polystyrene with p-toluenesulfonic acid (PS-PTSA). Shinde et al. reported using PS-PTSA for solvent-free microwave-assisted synthesis of diversely functionalized pyrrole derivatives. This catalyst system facilitated one-pot multicomponent reactions under environmentally benign conditions.

The PS-PTSA catalyst offers several advantages:

  • High thermal and chemical stability
  • Easy separation from reaction mixtures
  • Potential for reuse in multiple reaction cycles
  • Compatibility with microwave heating
  • Elimination of volatile organic solvents

Celite-Immobilized p-Toluenesulfonic Acid

p-Toluenesulfonic acid immobilized on Celite has been employed as an efficient reagent for the synthesis of various esters, particularly phosphonates and phosphates. This immobilization method involves simple mixing of p-toluenesulfonic acid with Celite to create a solid catalyst that can be easily handled and separated.

The Celite-p-TsOH catalyst system demonstrated excellent activity for the esterification of alkylphosphonic acids with alcohols under solvent-free conditions at room temperature. The reactions proceeded rapidly (10-30 minutes) with high yields (82-90%). This approach significantly outperformed solution-phase reactions in various solvents, where yields typically ranged from 38-55% even after 4-6 hours of refluxing.

Table 2: Synthesis of Phosphonates Using p-TsOH-Celite at Ambient Temperature

Phosphonic Acid (R)Alcohol (R')Yield (%)Reaction Time (min)
CH₃C₆H₅CH₂9010-30
CH₃i-C₄H₉8210-30
CH₃CH₃8710-30
CH₃C₂H₅8610-30
i-C₃H₇n-C₄H₉8810-30

The advantages of this immobilization technique include:

  • Mild reaction conditions (ambient temperature)
  • Short reaction times
  • Simple operational procedure
  • Excellent yields
  • Minimal waste generation

Dean-Stark Assisted Water Removal in Large-Scale Synthesis

The Dean-Stark apparatus is a crucial tool in reactions involving p-toluenesulfonic acid, particularly for driving equilibrium reactions by removing water. This technique is especially valuable in esterification, acetalization, and other reactions where water is a byproduct.

Principles of Dean-Stark Distillation

The Dean-Stark trap operates on the principle of azeotropic distillation using solvents that form an azeotrope with water. Toluene is commonly employed in Dean-Stark setups due to its ability to form an azeotrope with water while being immiscible with it.

The apparatus consists of:

  • A reaction flask where the reaction occurs
  • A special side-arm trap that collects the condensed liquid
  • A reflux condenser attached to the top of the trap

During operation:

  • The reaction mixture containing toluene is heated to reflux
  • The toluene-water azeotrope vaporizes and passes into the condenser
  • The condensed liquid flows into the Dean-Stark trap where it separates into two immiscible layers
  • The denser water layer collects at the bottom of the trap
  • The toluene layer overflows back into the reaction flask
  • Water is effectively removed from the reaction, driving the equilibrium toward product formation

This process is particularly useful in reactions catalyzed by p-toluenesulfonic acid, such as esterifications, where the continuous removal of water pushes the reaction to completion.

Applications in p-Toluenesulfonic Acid-Catalyzed Reactions

Several practical applications of the Dean-Stark technique in p-toluenesulfonic acid catalysis have been documented:

  • Production of p-Toluenesulfonic Acid: In the synthesis of p-toluenesulfonic acid itself, a Dean-Stark apparatus is used to remove water generated during the sulfonation of toluene with sulfuric acid. This water removal helps drive the reaction to completion and prevents the dilution of the acid catalyst.

  • Esterification Reactions: p-Toluenesulfonic acid catalyzes esterification reactions, which produce water as a byproduct. The Dean-Stark apparatus effectively removes this water, driving the reaction toward ester formation. This application is particularly important in the synthesis of cosmetic fatty esters and other industrially relevant compounds.

  • Protection of Carbonyl Groups: p-Toluenesulfonic acid catalyzes the formation of acetals and ketals from aldehydes or ketones with alcohols. These reactions generate water, which can be removed using a Dean-Stark trap to push the equilibrium toward the protected compound.

  • Solvent-Free Reactions: In green chemistry applications, the Dean-Stark apparatus can be combined with solvent-free or minimal-solvent reactions catalyzed by p-toluenesulfonic acid. This combination enhances reaction efficiency while minimizing environmental impact.

Modified Dean-Stark Techniques

Innovations in Dean-Stark methodology have expanded its utility in p-toluenesulfonic acid catalysis:

  • Vacuum Dean-Stark: According to discussions in online forums, applying vacuum to a Dean-Stark apparatus can lower the boiling point of toluene significantly, allowing reactions to proceed at much lower temperatures. At pressures of 27 mbar or less, toluene can boil at around 20°C, though practical considerations such as cooling effects from vaporization enthalpy must be considered.

  • Microwave-Assisted Dean-Stark: Combining microwave heating with Dean-Stark water removal offers rapid reaction rates while maintaining the equilibrium-shifting benefits of water removal. This approach has been successful in p-toluenesulfonic acid-catalyzed reactions, particularly for esterifications.

  • Continuous-Flow Dean-Stark: For large-scale applications, continuous-flow setups incorporating Dean-Stark water removal have been developed. These systems allow for the continuous production of compounds using p-toluenesulfonic acid catalysis while constantly removing water to maintain reaction efficiency.

Proton Transfer Dynamics in Brønsted Acid-Catalyzed Nucleophilic Substitutions

The catalytic potency of PTSA in nucleophilic aromatic substitutions arises from its capacity to generate and stabilize protonated intermediates through concerted proton transfer networks. In alkylation reactions involving activated alkyl halides, PTSA facilitates electrophilic activation via concerted proton-coupled electron transfer (PCET) mechanisms. For example, during the Friedel-Crafts alkylation of toluene with isopropyl tosylate, PTSA mediates protonation of the leaving group while simultaneously polarizing the aromatic π-system for electrophilic attack [2]. Kinetic isotope effect studies reveal that the rate-determining step involves simultaneous proton donation to the leaving group (tosylate) and proton abstraction from the aromatic ring, forming a six-membered cyclic transition state [5].

DFT calculations on model systems demonstrate that PTSA’s sulfonic acid group participates in bidirectional proton shuttling, lowering the activation energy for ion pair formation. In nonpolar solvents like toluene, the reaction proceeds through a tight ion pair intermediate (Figure 1), where the protonated aromatic substrate remains associated with the PTSA-derived tosylate counterion [5]. This ion pairing suppresses carbocation rearrangements, explaining the high regioselectivity observed in PTSA-catalyzed alkylations compared to traditional Lewis acid catalysts [2].

[Transition State Diagram]  Protonated Aromatic Substrate      |  H-O-SO₂-C₆H₄-CH₃ (PTSA)      |  Tosylate Counterion  

Physical Description

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999)
Dry Powder; Pellets or Large Crystals, Liquid; Liquid
Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS]
COLOURLESS HYGROSCOPIC FLAKES.

Color/Form

MONOCLINIC LEAFLETS OR PRISMS

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.01941529 g/mol

Monoisotopic Mass

172.01941529 g/mol

Boiling Point

140 °C @ 20 MM HG
Boiling point = 38 °C

Flash Point

363 °F (184 °C) (CLOSED CUP)
184 °C c.c.

Heavy Atom Count

11

Density

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink
Relative density (water = 1): 1.24

LogP

0.9 (calculated)

Melting Point

221 °F (USCG, 1999)
106-107 °C
106-107 °C /ANHYDROUS/
MELTING POINT: 38 °C /METASTABLE FORM/
Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/
104.50 °C. @ 760.00 mm Hg

UNII

QGV5ZG5741

Related CAS

13438-45-4 (zinc salt)
1470-83-3 (lithium salt)
16106-44-8 (potassium salt)
16836-95-6 (silver(+1) salt)
36747-44-1 (calcium salt)
4124-42-9 (ammonium salt)
51650-46-5 (magnesium salt)
6192-52-5 (monohydrate)
657-84-1 (hydrochloride salt)
7144-37-8 (copper(2+) salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

EXPTL USE: IT WAS EFFECTIVE AGAINST CHRONIC MYELOGENOUS LEUKEMIA IN HUMANS AND HAD LITTLE TOXIC EFFECTS ON BONE MARROW.

Vapor Pressure

0.0000027 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

104-15-4
25231-46-3
70788-37-3

Absorption Distribution and Excretion

PROBABLY EXCRETED AS P-TOLUENESULFONIC ACID. /FROM TABLE/
FOLLOWING ORAL OR IP ADMIN, P-TOLUENESULFONATE WAS EVENLY DISTRIBUTED IN TISSUES, EXCEPT IN BRAIN & FAT TISSUES.

Metabolism Metabolites

YIELDS 3-METHYLCATECHOL IN PSEUDOMONAS: FOCHT, DD & WILLIAMS, FD, CAN J MICROBIOL, 16, 309 (1970); YIELDS 4-METHYLCATECHOL IN PSEUDOMONAS: CAIN, RB & FARR, DR, BIOCHEM J. 106, 859 (1968). /FROM TABLE/

Associated Chemicals

p-Toluenesulfonic acid hydrate;6192-52-5

Wikipedia

P-Toluenesulfonic_acid
Syringomycin_E

Use Classification

Hazard Classes and Categories -> Corrosives
Cosmetics -> Hydrotrope; Surfactant

Methods of Manufacturing

PREPARED BY SULFONATION OF TOLUENE WITH 96-100% SULFURIC ACID; WHEN CARRIED OUT AT 75 °C COMPOSITION OF REACTION PRODUCT IS 75% PARA-, 19% ORTHO- AND 6% META-TOLUENESULFONIC ACID.
CONVENIENT LAB PREPN. SEPARATION OF TOLUENE FROM PETROLEUM FRACTIONS CAN BE ACCOMPLISHED BY SULFONATION WITH SULFURIC ACID @ 60 °C.
BY ACTION OF CHLOROSULFONIC ACID ON TOLUENE AT A LOW TEMPERATURE.

General Manufacturing Information

Wholesale and Retail Trade
Primary Metal Manufacturing
Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Furniture and Related Product Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Benzenesulfonic acid, 4-methyl-: ACTIVE
Purification is possible by crystallization from 66% sulfuric acid or via the barium salt.

Stability Shelf Life

Normally stable; unstable at high temperature and pressure.

Dates

Last modified: 08-15-2023
Tsukiji et al. Ligand-directed tosyl chemistry for protein labeling in vivo Nature Chemical Biology, doi: 10.1038/nchembio.157, published online 29 March 2009 http://www.nature.com/naturechemicalbiology

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